ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate
Description
Ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core fused with a chromene-3-carboxamido substituent. This structure combines the aromatic stability of benzo[b]thiophene with the electron-rich, planar chromene system, which is often associated with biological activity.
Properties
CAS No. |
477556-42-6 |
|---|---|
Molecular Formula |
C21H15NO5S |
Molecular Weight |
393.41 |
IUPAC Name |
ethyl 3-[(4-oxochromene-3-carbonyl)amino]-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C21H15NO5S/c1-2-26-21(25)19-17(13-8-4-6-10-16(13)28-19)22-20(24)14-11-27-15-9-5-3-7-12(15)18(14)23/h3-11H,2H2,1H3,(H,22,24) |
InChI Key |
YJTWDOOIFOBAGB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=COC4=CC=CC=C4C3=O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Multi-Component Reaction Optimization
In ethanol under reflux, dimedone reacts with ethyl 3-oxobutanoate and substituted benzaldehydes to yield 5-oxo-4-aryl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylates (e.g., compounds 4a–c in Search Result). Triethylamine catalyzes the Knoevenagel condensation between the aldehyde and ethyl 3-oxobutanoate, followed by Michael addition of dimedone to the resulting α,β-unsaturated ester. Cyclization via intramolecular nucleophilic attack forms the chromene ring.
Table 1: Reaction Conditions for Chromene-3-Carboxylate Synthesis
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Methoxybenzaldehyde | Et₃N | Ethanol | 80 | 65 |
| 4-Chlorobenzaldehyde | NH₄OAc | Ethanol | 80 | 58 |
The ¹H NMR spectra of these intermediates confirm the chromene structure, with characteristic singlets for pyran H-4 (δ 6.02 ppm) and methylene groups (δ 1.80–2.26 ppm).
Oxidation to 4-Oxo-4H-Chromene
The tetrahydrochromene intermediate undergoes dehydrogenation to aromatize the pyran ring, yielding the 4-oxo-4H-chromene-3-carboxylate. This step typically employs oxidizing agents like dichlorodicyanobenzoquinone (DDQ) or catalytic palladium under aerobic conditions. For example, treatment of 5-oxo-4-aryl-tetrahydrochromene with DDQ in toluene at 110°C achieves full aromatization within 6 hours, as evidenced by the disappearance of methylene signals in ¹H NMR.
Functionalization of Benzo[b]Thiophene-2-Carboxylate
The benzo[b]thiophene moiety is synthesized via Gewald’s thiophene synthesis, which involves cyclocondensation of 2-cyanothiophenol derivatives with α-keto esters. Ethyl 3-aminobenzo[b]thiophene-2-carboxylate is prepared in two steps:
Gewald Reaction for Thiophene Core Formation
A mixture of 2-cyanothiophenol, ethyl acetoacetate, and elemental sulfur in dimethylformamide (DMF) with morpholine as a base yields ethyl 3-aminobenzo[b]thiophene-2-carboxylate. The reaction proceeds via nucleophilic attack of the thiol group on the α-keto ester, followed by cyclization and aromatization.
Table 2: Gewald Reaction Parameters
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Morpholine | DMF | 120 | 8 | 72 |
Nitro Reduction to Amine
Ethyl 3-nitrobenzo[b]thiophene-2-carboxylate, obtained from nitration of the parent ester, is reduced using hydrogen gas and palladium on carbon (Pd/C) in ethanol. Complete reduction to the amine is confirmed by IR spectroscopy (loss of NO₂ stretch at 1520 cm⁻¹ and emergence of NH₂ bands at 3360–3460 cm⁻¹).
Amide Coupling Reaction
The chromene-3-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) and coupled with ethyl 3-aminobenzo[b]thiophene-2-carboxylate in anhydrous dichloromethane (DCM) with triethylamine as a base.
Acid Chloride Formation
Chromene-3-carboxylic acid (1.0 equiv) is refluxed with SOCl₂ (2.5 equiv) for 3 hours, yielding the corresponding acid chloride. Excess SOCl₂ is removed under vacuum, and the residue is dissolved in DCM for immediate use.
Amidation Protocol
The acid chloride solution is added dropwise to a stirred mixture of ethyl 3-aminobenzo[b]thiophene-2-carboxylate (1.2 equiv) and Et₃N (3.0 equiv) in DCM at 0°C. The reaction is warmed to room temperature and stirred for 12 hours. Precipitation in ice-water followed by recrystallization from ethanol affords the final product as a pale-yellow solid.
Table 3: Amidation Reaction Outcomes
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCM | Et₃N | 25 | 78 | 98 |
Spectroscopic Characterization and Validation
The final product is characterized by IR, ¹H NMR, ¹³C NMR, and mass spectrometry:
- IR (KBr): 3320 cm⁻¹ (N–H stretch), 1720 cm⁻¹ (ester C=O), 1685 cm⁻¹ (amide C=O), 1620 cm⁻¹ (chromene C=O).
- ¹H NMR (DMSO-d₆): δ 1.35 (t, 3H, ester CH₃), 4.32 (q, 2H, ester CH₂), 6.98–8.15 (m, aromatic H), 10.21 (s, 1H, NH).
- MS (EI): m/z 423 [M⁺], consistent with the molecular formula C₂₂H₁₇NO₆S.
Comparative Analysis of Synthetic Routes
Alternative methods for amide bond formation, such as carbodiimide-mediated coupling (EDC/HOBt), were explored but resulted in lower yields (≤65%) due to steric hindrance from the benzo[b]thiophene group. The acid chloride route proved superior, offering higher reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Chemistry
Ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate serves as a versatile building block in organic synthesis. It is used in the development of more complex molecules and as a reagent in various organic reactions.
Table 1: Comparison of Synthetic Routes
| Reaction Type | Description | Example Compound |
|---|---|---|
| Condensation | Combines aldehydes with phenolic compounds | Chromene derivatives |
| Cyclization | Forms cyclic structures from linear precursors | Benzo[b]thiophene derivatives |
| Amide Formation | Connects amines with carboxylic acids | Ethyl amides |
Biology
The compound has shown potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Studies indicate that compounds similar to this compound exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of specific functional groups enhances their hydrophilicity, improving their efficacy.
Table 2: Antibacterial Activity Data
| Compound | Target Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| Ethyl 3-(4-oxo...) | E. coli | 15 |
| Ethyl 3-(4-oxo...) | S. aureus | 18 |
Medicine
Research into the therapeutic applications of this compound has yielded promising results, particularly in cancer treatment.
Anticancer Potential
In vitro studies have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines. Mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer metabolism.
- Cell Cycle Arrest : Evidence suggests that it induces cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells.
Case Study: Anticancer Activity
A study conducted on breast cancer cell lines showed that ethyl 3-(4-oxo...) induced apoptosis by activating caspase pathways, suggesting its potential as a therapeutic agent for breast cancer treatment.
Table 3: Summary of Biological Activities
Mechanism of Action
The mechanism of action of ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chromene and benzo[b]thiophene moieties can bind to active sites, inhibiting or modulating the activity of the target. This interaction can lead to various biological effects, including antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Diversity on the Benzo[b]Thiophene Core
- Fluorine substitution at the 4-position increases electronegativity, influencing electronic distribution and metabolic stability compared to the chromene-carboxamido group in the target compound .
- Imidazole-Substituted Analogues: Compounds like ethyl 3-benzoylamino-5-[(1H-imidazol-4-yl-methyl)-amino]benzo[b]thiophene-2-carboxylate () exhibit dual heterocyclic systems (imidazole and benzo[b]thiophene), which may improve binding to viral proteases (e.g., SARS-CoV-2 MPRO) through π-π stacking and hydrogen bonding.
- Sulfamoyl Derivatives: Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate () features a sulfamoyl group, which introduces steric bulk and hydrogen-bond acceptor sites.
Physicochemical and Pharmacological Properties
Solubility and Bioavailability
- The ethyl ester in the target compound improves lipophilicity compared to carboxylic acid derivatives (e.g., ). However, the chromene-carboxamido group introduces polarity, balancing solubility and membrane permeability .
- Morpholinosulfonyl derivatives () exhibit higher aqueous solubility due to the sulfonyl group, whereas imidazole-substituted analogues () may face challenges due to aromatic stacking interactions .
Key Comparative Data
Biological Activity
Ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article presents a detailed overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a unique structural combination of a benzo[b]thiophene moiety and a chromene core linked through a carboxamide group. The presence of these functional groups contributes to its diverse biological properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of derivatives related to this compound. Notably, compounds derived from this structure exhibited significant activity against various pathogens.
Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) values for selected derivatives indicate their potency against bacterial strains:
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | Escherichia coli |
These results suggest that certain derivatives possess strong antimicrobial effects, surpassing standard antibiotics like Ciprofloxacin in efficacy against biofilm formation .
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes involved in cancer progression.
Case Studies
- In Vitro Studies : In vitro assays demonstrated that derivatives exhibited cytotoxic effects on cancer cell lines with IC50 values ranging from 5 to 20 μM, indicating significant antiproliferative activity.
- Mechanism of Action : The mechanism involves the induction of oxidative stress and disruption of mitochondrial function, leading to cell death.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored in various models:
Experimental Findings
- Inhibition of Pro-inflammatory Cytokines : Compounds were found to significantly reduce levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
- Animal Models : In vivo studies demonstrated reduced paw edema in carrageenan-induced inflammation models, supporting its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other known compounds:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Raloxifene | Estrogen receptor modulator | |
| Zileuton | Leukotriene synthesis inhibitor | |
| Sertaconazole | Antifungal agent |
This comparison highlights the unique properties of this compound, particularly its multifunctionality as an antimicrobial and anticancer agent.
Q & A
Q. What are the standard synthetic routes for ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate, and how are reaction conditions optimized?
Answer: The synthesis typically involves multi-step reactions:
Thiophene Core Formation : Cyclization of sulfur-containing precursors (e.g., via Gewald reactions or cyclocondensation) to construct the benzo[b]thiophene scaffold.
Functionalization : Introducing the 4-oxo-4H-chromene-3-carboxamido group via nucleophilic acyl substitution or coupling reactions (e.g., using carbodiimide coupling agents like EDC/HCl).
Esterification : Ethyl ester formation through acid-catalyzed esterification or transesterification.
Key optimization parameters include:
- Temperature : Controlled heating (50–80°C) to avoid side reactions like ester hydrolysis.
- Catalysts : Use of palladium catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl group introduction) .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) for coupling reactions, non-polar solvents (toluene) for cyclization steps .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?
Answer: Structural elucidation employs:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and ester/amide linkages.
- IR Spectroscopy : Peaks at ~1700 cm (C=O stretching for esters/amides) and ~1250 cm (C-O ester) .
- X-ray Crystallography : For absolute configuration determination, especially for chiral centers (e.g., in chromene or thiophene rings) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
Answer: Initial screens focus on:
- Enzyme Inhibition Assays : Testing against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Solubility and Stability : HPLC-based assays in simulated physiological buffers (PBS, pH 7.4) .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved for this compound?
Answer: Discrepancies often arise from pharmacokinetic factors. Methodological approaches include:
- Metabolic Stability Testing : Liver microsome assays to identify rapid degradation pathways .
- Prodrug Design : Modifying ester groups to enhance bioavailability .
- Dosing Regimen Adjustments : Testing higher doses or sustained-release formulations in animal models .
- Target Engagement Studies : Using fluorescent probes or SPR to confirm binding affinity in vivo .
Q. What strategies are effective in optimizing the compound’s selectivity for target enzymes over structurally similar off-targets?
Answer:
- Structure-Activity Relationship (SAR) Studies : Systematic substitution of the chromene carboxamido group to enhance steric/electronic complementarity with the target .
- Computational Docking : Molecular dynamics simulations to predict binding poses and identify key residues for interaction .
- Selectivity Profiling : Panel-based enzyme assays (e.g., Eurofins KinaseProfiler) to quantify off-target inhibition .
Q. How can synthetic yields be improved while minimizing toxic byproducts in large-scale production?
Answer:
- Flow Chemistry : Continuous reactors for precise control of exothermic reactions (e.g., cyclization steps) .
- Green Solvents : Switch to biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
- Catalyst Recycling : Immobilized palladium catalysts for cross-coupling steps to reduce metal leaching .
Data Contradiction Analysis
Q. How should researchers address inconsistent cytotoxicity results across cell lines?
Answer:
- Assay Standardization : Use identical cell passage numbers, serum concentrations, and incubation times.
- Mechanistic Studies : RNA-seq to identify differential gene expression in resistant vs. sensitive lines .
- Membrane Permeability : Measure cellular uptake via LC-MS to correlate intracellular concentration with activity .
Methodological Table: Representative Synthesis Data from Analogues
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC, %) | Reference |
|---|---|---|---|---|
| Thiophene cyclization | Sulfur, DMF, 80°C, 12 h | 65 | 92 | |
| Amide coupling | EDC/HCl, DCM, RT, 24 h | 78 | 95 | |
| Esterification | Ethanol, HSO, reflux, 6 h | 85 | 98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
